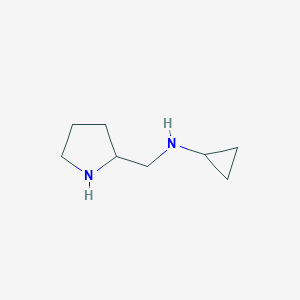

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine

Description

Properties

IUPAC Name |

N-(pyrrolidin-2-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-8(9-5-1)6-10-7-3-4-7/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTRSGQKTOVAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592615 | |

| Record name | N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226215-03-7 | |

| Record name | N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine

An In-depth Technical Guide to the Synthesis of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine

Introduction

This compound is a unique chiral secondary amine that incorporates two structurally significant motifs: the pyrrolidine ring, a cornerstone of many natural products and pharmaceuticals, and the cyclopropyl group, a compact, rigid structure known to enhance metabolic stability and binding affinity in drug candidates.[1] The combination of these features makes this compound a valuable building block for drug discovery and a target of interest for synthetic chemists.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound. As Senior Application Scientists, our focus is not merely on the procedural steps but on the underlying chemical principles, the rationale for methodological choices, and the validation inherent in each stage of the process. The proposed synthesis is designed to be efficient, scalable, and to provide high stereochemical control, commencing from readily available starting materials.

Retrosynthetic Analysis

A logical approach to the begins with a retrosynthetic analysis. The target molecule can be disconnected at the C-N bond formed between the cyclopropyl group and the aminomethyl substituent of the pyrrolidine ring. This disconnection points directly to a reductive amination strategy, a highly reliable and widely utilized transformation in organic synthesis for the formation of amines. This key step would involve the coupling of a 2-(aminomethyl)pyrrolidine core with cyclopropanecarboxaldehyde. To ensure stereochemical integrity, the pyrrolidine core will be derived from a chiral precursor, specifically (S)-pyrrolidine-2-methanol, commonly known as L-prolinol.

Caption: Workflow for the synthesis of the chiral pyrrolidine intermediate.

Experimental Protocol 1: Synthesis of tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinol)

This procedure employs a mixed anhydride method followed by reduction with sodium borohydride, which is a safe and scalable alternative to using stronger reducing agents like lithium aluminum hydride.

Step-by-Step Methodology:

-

To a solution of N-Boc-L-proline (1.0 eq) in anhydrous THF (0.5 M) at -20 °C under a nitrogen atmosphere, add N-methylmorpholine (NMM) (1.1 eq).

-

Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below -15 °C. Stir the resulting mixture for 30 minutes.

-

In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (1.5 eq) in water.

-

Add the NaBH₄ solution to the mixed anhydride suspension at -20 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is ~7.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield N-Boc-L-prolinol, which can be purified by column chromatography if necessary.

Experimental Protocol 2: Synthesis of tert-butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate

This transformation proceeds via a mesylate intermediate, followed by azide displacement and subsequent reduction. This three-step sequence is highly reliable and generally proceeds with high yields.

Step-by-Step Methodology:

-

Mesylation: Dissolve N-Boc-L-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M) and cool to 0 °C. Add triethylamine (Et₃N) (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq). Stir at 0 °C for 2 hours.

-

Azide Displacement: To the reaction mixture, add sodium azide (NaN₃) (3.0 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI). Add DMF as a co-solvent and heat the reaction to 60 °C for 12 hours.

-

Reduction: After cooling, dilute the mixture with water and extract with ethyl acetate. Concentrate the organic phase and dissolve the crude azide intermediate in methanol. Add 10% Palladium on carbon (Pd/C) (5 mol%). Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon pressure) for 16 hours.

-

Filter the reaction mixture through Celite® and concentrate the filtrate under reduced pressure. The resulting crude product, tert-butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate,[2] can be purified by column chromatography.

Part 2: Reductive Amination and Deprotection

With the chiral pyrrolidine core in hand, the final carbon-nitrogen bond is formed via reductive amination. This reaction is a cornerstone of amine synthesis due to its efficiency, broad substrate scope, and operational simplicity. [3]

Mechanism of Reductive Amination

The reaction proceeds in two main stages. First, the primary amine of the pyrrolidine derivative reacts with the aldehyde (cyclopropanecarboxaldehyde) to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. In the second stage, a hydride reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the desired secondary amine. [4]NaBH(OAc)₃ is the reagent of choice here as it is mild enough not to reduce the aldehyde starting material and is effective under weakly acidic conditions that favor iminium ion formation.

Caption: General mechanism of reductive amination.

Experimental Protocol 3: Synthesis of N-((S)-Pyrrolidin-2-ylmethyl)cyclopropanamine

This one-pot procedure combines the reductive amination and the subsequent Boc-deprotection.

Step-by-Step Methodology:

-

Reductive Amination: To a solution of tert-butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE) (0.4 M), add cyclopropanecarboxaldehyde (1.2 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is the Boc-protected final compound.

-

Deprotection: Dissolve the crude material in a 4 M solution of HCl in 1,4-dioxane.

-

Stir the solution at room temperature for 2 hours.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify to pH > 12 with 5 M NaOH solution.

-

Extract the free amine product with DCM (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, N-((S)-Pyrrolidin-2-ylmethyl)cyclopropanamine. Further purification can be achieved by distillation or column chromatography.

Data and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques. The following table outlines the expected characterization data.

| Analysis | Expected Results for this compound |

| ¹H NMR | Signals corresponding to pyrrolidine ring protons, the CH₂ linker, the cyclopropyl ring protons, and the N-H proton. |

| ¹³C NMR | Resonances for all unique carbon atoms in the pyrrolidine and cyclopropyl rings, as well as the methylene linker. |

| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₈H₁₆N₂). |

| Chiral HPLC | A single major peak indicating high enantiomeric purity. |

Conclusion

This guide outlines a robust and well-precedented synthetic route to this compound. By leveraging a chiral pool starting material and employing high-yielding, reliable reactions such as reductive amination, this pathway provides excellent control over stereochemistry. The described protocols are designed for scalability and are grounded in established chemical principles, offering a solid foundation for researchers and drug development professionals seeking to access this and other similarly complex chiral amines.

References

-

Borane-trimethylamine is an efficient reducing agent for the selective methylation and formylation of amines with 1 atm CO2 under metal-free conditions. (2021). Organic Letters, 23(21), 8282–8286. Available at: [Link]

-

Liao, J., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2639. Available at: [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

-

PubChem. (n.d.). (+-)-2-(Aminomethyl)-1-N-Boc-pyrrolidine. National Center for Biotechnology Information. Available at: [Link]

- Process for the preparation of 2-aminomethyl-pyrrolidine. (n.d.). Google Patents.

- Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. (n.d.). Google Patents.

Sources

An In-Depth Technical Guide to N-(Pyrrolidin-2-ylmethyl)cyclopropanamine: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine, a heterocyclic amine of significant interest to researchers, medicinal chemists, and drug development professionals. By dissecting its constituent pharmacophores—the pyrrolidine ring and the cyclopropylamine moiety—we will explore its fundamental chemical properties, plausible synthetic routes, and potential pharmacological applications. This document is intended to serve as a foundational resource, fostering a deeper understanding of this molecule's potential and guiding future research endeavors.

Introduction: The Convergence of Two Privileged Scaffolds

This compound emerges at the intersection of two well-established and highly valued structural motifs in medicinal chemistry: the pyrrolidine ring and the cyclopropylamine group. The pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle, is a cornerstone in the design of a multitude of biologically active compounds, with over 20 FDA-approved drugs featuring this core structure.[1] Its prevalence is attributed to its ability to introduce three-dimensionality, serve as a versatile scaffold for substitution, and mimic peptide structures.[1]

Concurrently, the cyclopropylamine moiety is a recognized pharmacophore known to impart unique physicochemical and pharmacological properties to drug candidates. The strained cyclopropyl ring can influence molecular conformation, metabolic stability, and receptor binding affinity. This guide will delve into the synergistic potential arising from the combination of these two key structural features in this compound.

Molecular Identity and Physicochemical Properties

A precise understanding of the fundamental properties of this compound is paramount for its application in research and development.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1824149-16-7 | [2] |

| Molecular Formula | C₈H₁₆N₂ | [2] |

| Molecular Weight | 140.23 g/mol | Calculated |

| Canonical SMILES | C1CC(N(C1)CC2CC2) | - |

| Structure |  | - |

Synthesis and Manufacturing Strategies

While a specific, published synthesis for this compound is not currently available in the reviewed literature, a highly plausible and efficient synthetic route can be proposed based on well-established organic chemistry principles. The most logical approach involves the reductive amination of 2-(aminomethyl)pyrrolidine with cyclopropanecarboxaldehyde. This method is widely used for the formation of C-N bonds and is known for its high yields and compatibility with a variety of functional groups.

Proposed Synthetic Pathway: Reductive Amination

The proposed synthesis proceeds in two key steps: the formation of an intermediate imine followed by its reduction to the final amine product.

Caption: Proposed synthesis of this compound via reductive amination.

Detailed Experimental Protocol (Hypothetical)

Step 1: Imine Formation

-

To a solution of 2-(aminomethyl)pyrrolidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add cyclopropanecarboxaldehyde (1.1 eq).

-

Add a catalytic amount of a mild acid, such as acetic acid, to facilitate the condensation reaction.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 2: Reduction

-

Once imine formation is complete, add a reducing agent to the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for its mildness and selectivity. Other options include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over Pd/C).

-

Continue stirring the reaction at room temperature for an additional 12-24 hours.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Analytical Methodologies for Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be crucial for confirming the presence of the pyrrolidine and cyclopropyl protons and their respective chemical environments. The methylene bridge protons would likely appear as a multiplet.

-

¹³C NMR would show the characteristic signals for the carbons of the pyrrolidine ring, the cyclopropyl ring, and the methylene linker.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or chemical ionization (CI) techniques would be suitable for determining the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 141.14.

-

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

-

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for assessing the purity of the compound and confirming its molecular weight.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method could be developed for purity analysis and quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an additive like formic acid or trifluoroacetic acid would be a good starting point.

Caption: Workflow for the purification and analytical characterization of the target compound.

Potential Pharmacological Significance and Applications in Drug Discovery

The chemical architecture of this compound suggests several avenues for pharmacological investigation, primarily driven by the known biological activities of its constituent moieties.

Central Nervous System (CNS) Activity

The pyrrolidine ring is a common feature in many CNS-active drugs. For instance, various substituted pyrrolidines have been explored as selective serotonin (5-HT) receptor agonists and kappa-opioid receptor antagonists.[3][4] The incorporation of the cyclopropylamine group could further modulate the binding affinity and selectivity for various CNS targets.

Enzyme Inhibition

Cyclopropylamines are known to be mechanism-based inactivators of certain enzymes, particularly cytochrome P450s.[5] This property could be harnessed for the development of targeted enzyme inhibitors. The pyrrolidine moiety can be functionalized to direct the molecule to the active site of a specific enzyme.

Antimicrobial and Anticancer Potential

The pyrrolidine nucleus is also present in a number of compounds with demonstrated antimicrobial and anticancer activities. Further derivatization of this compound could lead to the discovery of novel therapeutic agents in these areas.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and development. Its synthesis is readily achievable through established methodologies, and its structure offers a rich scaffold for further chemical modification. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activity across a range of therapeutic targets. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this intriguing molecule.

References

- Parchem. This compound (Cas 1824149-16-7).

- BLD Pharm. N-(Pyrrolidin-3-ylmethyl)cyclopropanamine (Cas 1824149-16-7).

- Ansari, A. A., & Ramapanicker, R. (n.d.). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry.

- PubMed. N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as Selective 5-HT1A Receptor Agonists.

- PubMed. Design and discovery of a selective small molecule κ opioid antagonist (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, PF-4455242).

- Enamine. Synthesis of unique pyrrolidines for drug discovery.

- PubMed. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors.

- MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.

- National Institutes of Health.

- PubMed Central. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.

- ResearchGate.

- PubMed. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl).

- Sci-Hub. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis.

- PubChem. N-(Piperidin-2-ylmethyl)cyclopropanamine | C9H18N2 | CID 53346647.

- PubChem. N-Methylcyclopropanamine | C4H9N | CID 11029756.

- PubChem. N-methyl-2-pyrrolidone | C5H9NO | CID 13387.

- NIST. 2-Pyrrolidinone, 1-methyl-.

- RSC Publishing. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors.

- PubMed. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase.

- The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.

- PubMed Central. Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel.

- PubChem. 1-(Pyrrolidin-3-yl)cyclopropanamine | C7H14N2 | CID 9989279.

- ChemRxiv.

- Green Chemistry (RSC Publishing). Reviving electrocatalytic reductive amination: a sustainable route from biogenic levulinic acid to 1,5-dimethyl-2-pyrrolidone.

- World Health Organization. Critical review report N-Pyrrolidino metonitazene (Metonitazepyne).

- PubMed.

- PubMed.

- BLD Pharm. 1344072-91-8|N-Methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine.

- BLD Pharm. 1339812-52-0|N-[(4-Methylpyrrolidin-3-yl)methyl]cyclopropanamine.

- precisionFDA. N-METHYL-N-(2-(5-((PYRROLIDINE-1-SULFONYL)METHYL)-1H-INDOL-3-YL)ETHYL)PROPAN-2-AMINE.

- ChemicalBook. N-Methyl-2-pyrrolidone(872-50-4) 1H NMR spectrum.

- The Center for Forensic Science Research & Education. NPS Discovery — New Drug Monograph 2023 N-Pyrrolidino Metonitazene.

- The Center for Forensic Science Research & Educ

- PubMed.

Sources

- 1. enamine.net [enamine.net]

- 2. parchem.com [parchem.com]

- 3. N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine

Preamble: The Imperative of Unambiguous Structural Characterization

In the landscape of modern drug discovery and development, the pyrrolidine scaffold is a cornerstone, frequently appearing in FDA-approved therapeutics.[1] Similarly, the cyclopropylamine motif is a privileged structural element, prized for its ability to modulate physicochemical properties and metabolic stability.[2][3] The molecule N-(Pyrrolidin-2-ylmethyl)cyclopropanamine combines these two critical pharmacophores. Its precise structural characterization is not merely an academic exercise; it is a fundamental prerequisite for understanding its biological activity, establishing structure-activity relationships (SAR), and ensuring regulatory compliance. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this molecule, integrating mass spectrometry, infrared spectroscopy, and a suite of advanced NMR techniques. The narrative is structured to reflect the logical workflow of an analytical chemist, moving from foundational molecular formula confirmation to the intricate details of atomic connectivity.

Foundational Analysis: Mass Spectrometry (MS)

Expertise & Experience: The initial and most critical step in any structure elucidation workflow is the unambiguous determination of the molecular weight and elemental composition. Mass spectrometry provides this foundational data. For a molecule like this compound, which contains two nitrogen atoms, the "Nitrogen Rule" is a key diagnostic check. The rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[4][5]

Molecular Formula: C₈H₁₆N₂ Monoisotopic Mass: 140.1313 g/mol

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to experimentally verify the elemental composition. An accurate mass measurement within a narrow tolerance (typically < 5 ppm) provides high confidence in the molecular formula, ruling out other potential elemental combinations that might have the same nominal mass.

Electron Ionization (EI) Mass Spectrometry and Fragmentation Analysis

While HRMS confirms what atoms are present, EI-MS helps to piece together how they are connected by analyzing the fragmentation pattern. The fragmentation of amines is dominated by α-cleavage, a process that generates stable, resonance-stabilized iminium ions.[4][6][7]

Trustworthiness: The predicted fragmentation pathways provide a self-validating system. The presence of key, high-abundance fragment ions corresponding to the logical disassembly of the proposed structure lends strong support to the initial hypothesis.

Key Expected Fragmentation Pathways:

-

α-Cleavage at the Pyrrolidine Ring: The most favorable α-cleavage involves the loss of the largest possible radical from the carbon adjacent to the nitrogen. In this case, cleavage of the C2'-CH₂ bond is highly probable, leading to the formation of a stable, resonance-stabilized pyrrolidinium ion.

-

α-Cleavage at the Secondary Amine: Cleavage of the bond between the methylene bridge and the pyrrolidine ring is a primary fragmentation route, resulting in the formation of the m/z 84 fragment, which is often the base peak.

-

Ring Opening of Pyrrolidine: Cyclic amines can also fragment via ring-opening followed by the loss of neutral molecules like ethene.[6][8]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway | Significance |

| 140 | [C₈H₁₆N₂]⁺ | Molecular Ion (M⁺) | Confirms molecular weight. |

| 139 | [C₈H₁₅N₂]⁺ | Loss of H• from α-carbon | Characteristic of amines. |

| 84 | [C₅H₁₀N]⁺ | α-Cleavage: Fission of C2'-CH₂ bond | Confirms Pyrrolidinemethyl Moiety; Often the Base Peak. |

| 70 | [C₄H₈N]⁺ | α-Cleavage within the pyrrolidine ring | Indicates the pyrrolidine ring structure. |

| 56 | [C₃H₆N]⁺ | Loss of ethene from m/z 84 | Further fragmentation of the primary fragment. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument: A GC-MS or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

-

Ionization: Standard electron ionization at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-200.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise for the molecular ion and key fragments. For HRMS, utilize a TOF or Orbitrap analyzer and calibrate the instrument immediately prior to analysis.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy serves as a rapid and effective tool for confirming the presence of key functional groups. The most diagnostic feature for this compound is the N-H bond of the secondary amine. Its presence, position, and shape distinguish it from primary and tertiary amines.[9][10][11]

Trustworthiness: The expected vibrational modes provide clear, positive evidence for the proposed functional groups. The absence of unexpected bands (e.g., C=O, O-H) is equally important for confirming the structure's purity and identity.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance and Expected Appearance |

| ~3350-3300 | N-H Stretch | Secondary Amine | A single, weak to medium, sharp peak. Its presence rules out a tertiary amine structure.[10][12] |

| ~3080-3000 | C-H Stretch | Cyclopropyl C-H | Peaks above 3000 cm⁻¹ are characteristic of strained rings. |

| 2980-2850 | C-H Stretch | Aliphatic (CH₂, CH) | Strong, sharp peaks corresponding to the pyrrolidine and methylene groups. |

| ~1550 | N-H Bend | Secondary Amine | A medium, sometimes broad, absorption.[13] |

| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium to weak bands in the fingerprint region.[12] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.

Definitive Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation, providing unequivocal proof of the carbon-hydrogen framework and the connectivity between molecular fragments.[14][15] A multi-pronged approach utilizing 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for a complete and defensible assignment.[16][17][18]

Logical Workflow for NMR Analysis

The following diagram illustrates the systematic workflow for NMR-based structure elucidation, starting from simple 1D experiments and progressing to complex 2D correlations that piece the molecular puzzle together.

Caption: NMR structure elucidation workflow.

¹H and ¹³C NMR: Initial Data Acquisition

The first step is to acquire high-quality 1D proton and carbon spectra. The ¹³C spectrum, often acquired with a DEPT (Distortionless Enhancement by Polarization Transfer) pulse sequence, helps differentiate between CH, CH₂, and CH₃ groups.

Predicted Chemical Shifts (¹H and ¹³C): The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the ring strain of the cyclopropyl group.[19]

| Position | Label | ¹H δ (ppm) (Multiplicity) | ¹³C δ (ppm) | Rationale |

| Pyrrolidine C2' | H-2' | ~2.9-3.2 (m) | ~58-62 | α to Nitrogen, deshielded. |

| Pyrrolidine C3', C4' | H-3', H-4' | ~1.6-2.0 (m) | ~23-28 | Aliphatic, shielded. |

| Pyrrolidine C5' | H-5' | ~2.6-2.9 (m) | ~46-50 | α to Nitrogen, deshielded. |

| Methylene Bridge | H-6 | ~2.5-2.8 (m) | ~50-55 | α to two Nitrogens, deshielded. |

| Cyclopropyl CH | H-1 | ~1.0-1.3 (m) | ~15-20 | Highly shielded due to ring strain. |

| Cyclopropyl CH₂ | H-2, H-3 | ~0.3-0.8 (m) | ~5-10 | Highly shielded due to ring strain. |

| Amine NH | NH | Broad (variable) | - | Exchangeable protons. |

2D NMR: Establishing Connectivity

Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled. COSY connects protons that are coupled, HSQC links protons to their directly attached carbons, and HMBC reveals the long-range connections that bridge the molecular fragments.[20][21][22]

-

COSY (COrrelation SpectroscopY): This experiment will reveal the proton-proton coupling networks. Key expected correlations would be observed within the pyrrolidine ring spin system (H-2' through H-5') and within the cyclopropyl ring. Critically, it will also show a correlation between the H-2' proton and the methylene bridge protons (H-6).

-

HSQC (Heteronuclear Single Quantum Coherence): This is the primary tool for assigning carbon signals. Each cross-peak definitively links a proton signal on the F2 axis to its directly attached carbon on the F1 axis.[22][23]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the final and most powerful experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds apart, allowing us to connect the distinct spin systems identified by COSY.

Trustworthiness: The HMBC experiment provides the ultimate self-validation. Observing the specific long-range correlations predicted by the proposed structure provides unequivocal proof of connectivity.

Caption: Key HMBC correlations confirming connectivity.

Key Diagnostic HMBC Correlations:

-

H-6 to C-2': A three-bond correlation from the methylene bridge protons to the C-2' carbon of the pyrrolidine ring.

-

H-2' to C-6: A two-bond correlation from the C-2' proton of the pyrrolidine ring to the methylene bridge carbon.

-

H-6 to C-1: A two-bond correlation from the methylene bridge protons to the methine carbon of the cyclopropyl ring.

-

H-1 to C-6: A three-bond correlation from the cyclopropyl methine proton to the methylene bridge carbon.

The collective observation of these four correlations definitively establishes the N-(pyrrolidin-2-yl )-methyl -cyclopropanamine connectivity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument: A high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of inverse detection.

-

1D Spectra:

-

¹H: Acquire with a standard pulse sequence. Ensure adequate spectral width and resolution.

-

¹³C{¹H}: Acquire with proton decoupling. A DEPT-135 experiment is recommended to determine carbon multiplicities.

-

-

2D Spectra:

-

gCOSY: Acquire a gradient-enhanced COSY experiment.

-

gHSQC: Acquire a gradient-enhanced, multiplicity-edited HSQC experiment to correlate C-H one-bond pairs.

-

gHMBC: Acquire a gradient-enhanced HMBC experiment. Optimize the long-range coupling delay for an average J-coupling of ~8 Hz to observe typical 2- and 3-bond correlations.[22]

-

-

Data Processing: Process all spectra using appropriate window functions (e.g., sine-bell for 2D) and perform baseline correction and phase correction.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound is achieved not by a single technique, but by the synergistic integration of multiple analytical methods. Mass spectrometry establishes the elemental formula and provides initial fragmental clues. FTIR spectroscopy confirms the presence of key functional groups, most notably the secondary amine. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous and detailed map of the atomic connectivity, confirming the carbon-hydrogen framework. This rigorous, multi-faceted approach ensures the highest degree of scientific integrity and provides the trustworthy, authoritative data required for advanced research and drug development.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of Substituted Pyrrolidines.

- Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.

- Indian Institute of Technology Bombay. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.

- Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.

- Hypha Discovery. (n.d.). Structure Elucidation and NMR.

- JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments.

- University of Gothenburg. (2023). Small molecule-NMR.

- Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines.

- Unknown Author. (n.d.).

- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Substituted Pyrrolidine Regioisomers.

- Various Authors. (2024).

- Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines.

- JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments.

- Various Authors. (2005). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.

- Various Authors. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing.

- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).

- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.

- Unknown Author. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Source Unknown.

- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.

- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts.

- Unknown Author. (n.d.). Amine infrared spectra. Chemistry LibreTexts.

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.

- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.

- OC Chem. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.

- Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.

- Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.

Sources

- 1. enamine.net [enamine.net]

- 2. longdom.org [longdom.org]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Video: Mass Spectrometry of Amines [jove.com]

- 5. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 13. researchgate.net [researchgate.net]

- 14. jchps.com [jchps.com]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Small molecule-NMR | University of Gothenburg [gu.se]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 21. youtube.com [youtube.com]

- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 23. nmr.oxinst.com [nmr.oxinst.com]

An Investigator's Technical Guide to the Potential Biological Activity of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine

This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel chemical entity, N-(Pyrrolidin-2-ylmethyl)cyclopropanamine. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles from medicinal chemistry and pharmacology to propose potential therapeutic targets and outline robust experimental workflows for their validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound.

Introduction: Deconstructing the Pharmacophore

This compound is a unique small molecule integrating two key structural motifs known for their prevalence in a wide array of biologically active compounds: the pyrrolidine ring and the cyclopropanamine group. The strategic combination of these moieties suggests a high potential for interaction with various biological targets, particularly within the central nervous system (CNS).

The pyrrolidine ring , a five-membered nitrogen heterocycle, is a cornerstone of modern drug discovery, found in over 20 FDA-approved drugs.[1] Its non-planar, puckered structure allows for a three-dimensional exploration of pharmacophore space, contributing significantly to the stereochemistry and target-binding affinity of a molecule.[2] The pyrrolidine nitrogen can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, enhancing aqueous solubility and other physicochemical properties.[3] This versatile scaffold is a key component in drugs targeting a wide range of conditions, including epilepsy, cancer, and viral infections.[2][4]

The cyclopropanamine moiety is a known pharmacophore in inhibitors of enzymes that regulate epigenetic processes, such as Lysine-Specific Demethylase 1 (LSD1).[5] Inhibition of LSD1 has emerged as a promising therapeutic strategy for various CNS disorders, including schizophrenia, Alzheimer's disease, and fragile X syndrome.[5]

The linkage of these two fragments via a methylene bridge creates a molecule with a distinct conformational flexibility and charge distribution, suggesting the potential for novel biological activities. This guide will explore these possibilities and provide the experimental means to test them.

Hypothesized Biological Targets and Mechanisms of Action

Based on the structural components of this compound, several high-probability biological targets can be postulated. The following sections outline these hypotheses and the rationale behind them.

Monoamine Oxidase (MAO) Inhibition

The structural similarity of the cyclopropanamine moiety to known monoamine oxidase inhibitors (MAOIs), such as tranylcypromine, presents a compelling hypothesis for the primary biological activity of this compound. MAOs are critical enzymes in the metabolism of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine), and their inhibition can lead to antidepressant and anxiolytic effects.

The proposed mechanism involves the covalent modification of the FAD cofactor within the MAO active site by the strained cyclopropane ring. The pyrrolidine moiety may contribute to the binding affinity and selectivity for either MAO-A or MAO-B isoforms.

Caption: Proposed MAO inhibition by this compound.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

The presence of the cyclopropanamine group also strongly suggests the potential for LSD1 inhibition.[5] LSD1 is a flavin-dependent enzyme that demethylates mono- and dimethylated lysine residues on histone H3, playing a crucial role in the regulation of gene expression.[5] Dysregulation of LSD1 has been implicated in various cancers and neurological disorders. The pyrrolidine ring could potentially enhance binding to the LSD1 active site, leading to potent and selective inhibition.

Opioid Receptor Modulation

Derivatives of pyrrolidine have been identified as potent antagonists of the κ-opioid receptor (KOR), with potential applications in the treatment of depression and addiction.[6][7] The specific stereochemistry and substitution pattern of the pyrrolidine ring in this compound may confer affinity and selectivity for one or more opioid receptor subtypes (μ, δ, or κ).

Experimental Protocols for Biological Characterization

A systematic and tiered approach is recommended to elucidate the biological activity of this compound. The following experimental workflows provide a robust framework for this investigation.

Primary Screening: Target Identification

The initial phase of investigation should focus on broad-based screening to identify the primary biological targets.

Protocol 1: In Vitro Enzyme Inhibition Assays

-

Objective: To determine the inhibitory potential of the compound against MAO-A, MAO-B, and LSD1.

-

Materials:

-

Recombinant human MAO-A, MAO-B, and LSD1 enzymes.

-

Fluorogenic or chromogenic substrates for each enzyme (e.g., Amplex Red for MAO, di-methylated H3K4 peptide for LSD1).

-

This compound (test compound).

-

Known inhibitors for each enzyme as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B, tranylcypromine for LSD1).

-

Assay buffer and 96-well microplates.

-

-

Procedure:

-

Prepare a serial dilution of the test compound and positive controls.

-

In a 96-well plate, add the enzyme and the corresponding substrate to the assay buffer.

-

Add the test compound or control to the wells.

-

Incubate the plate at the optimal temperature for the enzyme (typically 37°C).

-

Measure the fluorescence or absorbance at regular intervals using a plate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

Protocol 2: Radioligand Binding Assays

-

Objective: To assess the binding affinity of the compound for a panel of CNS receptors, including opioid (μ, δ, κ), serotonin (e.g., 5-HT1A, 5-HT2A), and dopamine (e.g., D2) receptors.

-

Materials:

-

Cell membranes expressing the receptors of interest.

-

Radiolabeled ligands specific for each receptor (e.g., [³H]DAMGO for μ-opioid, [³H]DPDPE for δ-opioid, [³H]U69593 for κ-opioid).

-

This compound.

-

Non-labeled ligands as positive controls for displacement.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Caption: A tiered experimental workflow for characterizing the compound.

Secondary Assays: Functional Characterization

Once a primary target is identified, cell-based functional assays are necessary to determine the compound's effect on cellular signaling and function.

Protocol 3: Cell-Based Functional Assays

-

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified receptor target.

-

Methodology (Example for a G-protein coupled receptor):

-

Use a cell line stably expressing the receptor of interest and a reporter system (e.g., cAMP biosensor, calcium indicator).

-

For antagonist activity, pre-incubate the cells with the test compound before stimulating with a known agonist.

-

For agonist activity, apply the test compound directly to the cells.

-

Measure the reporter signal (e.g., fluorescence, luminescence) to quantify the cellular response.

-

Determine the EC50 (for agonists) or IC50 (for antagonists).

-

In Vivo Studies: Efficacy and Pharmacokinetics

Promising results from in vitro and cell-based assays warrant investigation in animal models to assess in vivo efficacy, pharmacokinetics (PK), and preliminary safety.

Protocol 4: Mouse Forced Swim Test (for antidepressant potential)

-

Objective: To evaluate the antidepressant-like effects of the compound.

-

Procedure:

-

Administer the test compound or vehicle to mice.

-

After a set pre-treatment time, place the mice in a cylinder of water from which they cannot escape.

-

Record the duration of immobility during the last few minutes of the test.

-

A significant decrease in immobility time compared to the vehicle group suggests an antidepressant effect.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Screening Results

| Target | Assay Type | IC50 / Ki (nM) |

| MAO-A | Enzyme Inhibition | 50 |

| MAO-B | Enzyme Inhibition | >10,000 |

| LSD1 | Enzyme Inhibition | 800 |

| μ-Opioid Receptor | Radioligand Binding | >10,000 |

| κ-Opioid Receptor | Radioligand Binding | 250 |

| δ-Opioid Receptor | Radioligand Binding | >10,000 |

Table 2: Hypothetical In Vivo Efficacy in the Mouse Forced Swim Test

| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) ± SEM |

| Vehicle | - | 180 ± 15 |

| Compound X | 10 | 120 ± 12 |

| Compound X | 30 | 80 ± 10 |

| Fluoxetine (Control) | 20 | 95 ± 11 |

| p < 0.05, *p < 0.01 compared to vehicle |

Conclusion

This compound represents a novel chemical entity with significant potential for biological activity, particularly within the central nervous system. The strategic combination of the pyrrolidine and cyclopropanamine pharmacophores suggests promising interactions with key targets such as monoamine oxidases and opioid receptors. The experimental framework outlined in this guide provides a comprehensive and logical pathway for the systematic investigation of this compound's therapeutic potential. Through the rigorous application of these methodologies, the scientific community can effectively unlock the biological secrets of this intriguing molecule and pave the way for the development of new and innovative therapeutics.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

-

Vitale, P., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(11), 3249. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247091. [Link]

-

Brown, D. G., et al. (2011). Design and discovery of a selective small molecule κ opioid antagonist (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, PF-4455242). Journal of Medicinal Chemistry, 54(16), 5785-5795. [Link]

-

Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-566. [Link]

-

Iwanami, S., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry, 24(10), 1224-1230. [Link]

-

Blass, B. E. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 6(10), 1035-1037. [Link]

-

Ivanov, A. S., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8461. [Link]

-

PubChem. N-(Piperidin-2-ylmethyl)cyclopropanamine. [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

Ohshiro, H., et al. (2000). N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as Selective 5-HT1A Receptor Agonists. Bioorganic & Medicinal Chemistry Letters, 10(5), 509-512. [Link]

-

Wang, Y., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 12(10), 1734-1741. [Link]

-

ResearchGate. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

-

Abram, M., et al. (2022). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703-11725. [Link]

-

World Health Organization. (2024). Critical review report N-Pyrrolidino metonitazene (Metonitazepyne). [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and discovery of a selective small molecule κ opioid antagonist (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, PF-4455242) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Elucidation of the Mechanism of Action for N-(Pyrrolidin-2-ylmethyl)cyclopropanamine

A Senior Application Scientist's Perspective on Navigating Uncharted Pharmacological Territory

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Embracing the Unknown

In the landscape of contemporary drug discovery, we are often confronted with novel chemical entities whose biological activities are yet to be defined. N-(Pyrrolidin-2-ylmethyl)cyclopropanamine represents one such molecule. While direct pharmacological data remains elusive, its structural motifs—a pyrrolidine ring and a cyclopropanamine group—are present in a variety of bioactive compounds. This guide, therefore, adopts a predictive and investigative approach. By examining the established mechanisms of structurally related molecules, we can construct a logical framework for probing the potential biological targets of this compound. This document is not a declaration of a known mechanism but rather a strategic roadmap for its discovery.

Section 1: Deconstructing the Core Structure - Clues from Pyrrolidine and Cyclopropanamine Analogs

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and stereochemical diversity into a molecule.[1][2] This five-membered nitrogen-containing heterocycle is a key component in numerous FDA-approved drugs targeting a wide array of biological systems.[3] Similarly, the cyclopropanamine moiety is a recognized pharmacophore, notably in the context of enzyme inhibition. Our initial analysis of the scientific literature reveals several potential, and diverse, mechanisms of action based on these two key structural alerts.

The Serotonergic Hypothesis: A Potential 5-HT Receptor Agonist?

A compelling starting point for our investigation is the serotonin (5-HT) system. Structurally analogous compounds containing a substituted pyrrolidine methylamine core have demonstrated potent and selective agonism at the 5-HT1A receptor.[4] For instance, (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide exhibits a high affinity for the 5-HT1A receptor, with a Ki value of 0.49 nmol/L.[4] This suggests that this compound could potentially modulate serotonergic neurotransmission.

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is mediated by the Gαi subunit of the heterotrimeric G-protein.

Caption: Experimental workflow for assessing serotonergic activity.

Protocol: 5-HT1A Receptor Radioligand Binding Assay

-

Preparation of Membranes: Utilize commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: Employ [3H]8-OH-DPAT as the radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein), [3H]8-OH-DPAT (at a concentration near its Kd, typically 0.5-1.5 nM), and varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known 5-HT1A ligand (e.g., 10 µM WAY-100635).

-

Equilibration: Incubate the plates at 25°C for 60 minutes.

-

Harvesting: Rapidly filter the incubation mixture through GF/B glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding and perform non-linear regression analysis to determine the Ki value for this compound.

The Opioid System Hypothesis: A Kappa or Mu Opioid Receptor Modulator?

The pyrrolidine moiety is also found in potent opioid receptor modulators. For example, PF-04455242, a compound incorporating a pyrrolidinylsulfonyl group, is a high-affinity antagonist selective for the κ-opioid receptor (KOR). [5][6]Conversely, N-Pyrrolidino metonitazene is a full agonist at the µ-opioid receptor (MOR). [7]This dual precedent necessitates a thorough evaluation of the interaction of this compound with both KOR and MOR.

Table 1: Affinity of Pyrrolidine-Containing Compounds for Opioid Receptors

| Compound | Target Receptor | Affinity (Ki) | Reference |

| PF-04455242 | Human KOR | 3 nM | [6] |

| PF-04455242 | Human MOR | 64 nM | [6] |

| N-Pyrrolidino metonitazene | MOR | Similar to fentanyl | [7] |

A similar experimental strategy to that outlined for the serotonin receptors should be employed, using selective radioligands for the KOR (e.g., [3H]U-69,593) and MOR (e.g., [3H]DAMGO). Functional assays, such as GTPγS binding or cAMP inhibition assays, will be crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at these receptors.

The Epigenetic Hypothesis: An Inhibitor of Lysine-Specific Demethylase 1 (LSD1)?

The presence of the cyclopropanamine group is a strong indicator for potential activity as an inhibitor of monoamine oxidases, including the flavin adenine dinucleotide (FAD)-dependent enzyme, Lysine-Specific Demethylase 1 (LSD1). [8]LSD1 plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4). [8]Inhibition of LSD1 leads to an increase in histone methylation and has therapeutic potential in oncology and central nervous system disorders. [8]

Many cyclopropanamine-based LSD1 inhibitors act as irreversible inactivators. The cyclopropylamine moiety, upon oxidation by the FAD cofactor in the LSD1 active site, is proposed to form a reactive cyclopropanimine intermediate that subsequently forms a covalent adduct with the FAD.

Caption: Proposed mechanism of irreversible LSD1 inhibition.

-

Enzyme and Substrate: Use recombinant human LSD1 enzyme and a biotinylated histone H3 peptide (e.g., corresponding to amino acids 1-21) dimethylated at lysine 4 as the substrate.

-

Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The demethylation of the H3K4me2 substrate by LSD1 is detected by a specific antibody that recognizes the H3K4me1 product.

-

Procedure: a. Pre-incubate LSD1 with varying concentrations of this compound for a defined period (e.g., 30 minutes) to allow for potential time-dependent inhibition. b. Initiate the demethylase reaction by adding the biotinylated H3K4me2 substrate. c. Incubate for a specific time (e.g., 60 minutes) at 37°C. d. Stop the reaction and add the detection reagents (e.g., europium-labeled anti-H3K4me1 antibody and streptavidin-allophycocyanin). e. Read the TR-FRET signal on a suitable plate reader.

-

Data Analysis: Calculate the IC50 value from the concentration-response curve. Time-dependent inhibition studies can further elucidate the mechanism (reversible vs. irreversible).

Section 2: Expanding the Target Landscape - Other Plausible Mechanisms

While the serotonergic, opioid, and epigenetic hypotheses represent strong starting points, the structural features of this compound do not preclude other potential mechanisms of action.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

Pyrrolidine amide derivatives have been identified as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). [9]Inhibition of NAAA elevates PEA levels, offering a potential therapeutic strategy for pain and inflammation. [9]

Modulation of Excitatory Amino Acid Transporter 2 (EAAT2)

A derivative containing a 2,5-dioxopyrrolidin-1-yl moiety has been shown to act as a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). [10]EAAT2 is the primary glutamate transporter in the brain, and its potentiation has therapeutic potential in conditions characterized by excessive glutamate, such as epilepsy. [10]

Section 3: Synthesis and Concluding Remarks

The journey to elucidate the mechanism of action of this compound is one of systematic, hypothesis-driven investigation. The structural precedents outlined in this guide provide a robust framework for initial screening and characterization. It is highly probable that this molecule possesses a polypharmacological profile, interacting with multiple targets. A comprehensive understanding will only be achieved through a multi-faceted approach, combining in vitro binding and functional assays with cell-based and, eventually, in vivo studies. The experimental protocols and workflows detailed herein offer a validated and logical path forward in transforming this novel chemical entity from an unknown quantity into a well-characterized pharmacological tool.

References

-

Bioorganic & Medicinal Chemistry Letters. N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists. Available from: [Link]

-

PubMed. Design and discovery of a selective small molecule κ opioid antagonist (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, PF-4455242). Available from: [Link]

-

Journal of Medicinal Chemistry. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Available from: [Link]

-

Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

ACS Medicinal Chemistry Letters. Cyclopropanamine Compounds and Use Thereof. Available from: [Link]

-

MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Available from: [Link]

-

PubChem. N-(Piperidin-2-ylmethyl)cyclopropanamine. Available from: [Link]

-

Journal of Pharmacology and Experimental Therapeutics. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Available from: [Link]

-

RSC Publishing. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Available from: [Link]

-

Journal of Medicinal Chemistry. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Available from: [Link]

-

ChemRxiv. Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Available from: [Link]

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

-

World Health Organization. Critical review report N-Pyrrolidino metonitazene (Metonitazepyne). Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and discovery of a selective small molecule κ opioid antagonist (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, PF-4455242) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.who.int [cdn.who.int]

- 8. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is a novel small molecule with significant therapeutic potential, predicated on its structural similarity to a class of potent enzyme inhibitors. This technical guide provides a comprehensive analysis of its most probable therapeutic target: Lysine-Specific Demethylase 1 (LSD1/KDM1A) . By examining the structure-activity relationships of analogous compounds, detailing the intricate signaling pathways governed by LSD1, and providing robust experimental protocols for target validation, this document serves as a critical resource for researchers seeking to elucidate the mechanism of action and advance the clinical development of this and related compounds. We will explore both the canonical histone-modifying functions of LSD1 and its equally critical interactions with non-histone substrates, which collectively contribute to its central role in oncogenesis and other disease states.

Introduction: The Rationale for Targeting Lysine-Specific Demethylase 1

The chemical architecture of this compound, featuring a core cyclopropylamine moiety, strongly suggests its classification as a mechanism-based inhibitor of flavin adenine dinucleotide (FAD)-dependent amine oxidases. Among these, Lysine-Specific Demethylase 1 (LSD1) has emerged as a paramount therapeutic target in oncology and beyond.[1][2] LSD1 is the first identified histone demethylase, removing methyl groups from mono- and di-methylated lysine residues, primarily on histone H3 at lysines 4 (H3K4) and 9 (H3K9).[3] This enzymatic activity is critical for the regulation of gene expression; dysregulation and overexpression of LSD1 are frequently observed in a multitude of cancers, including acute myeloid leukemia (AML), small-cell lung cancer, breast cancer, and prostate cancer, where it is often associated with poor prognosis.[3][4]

The cyclopropylamine scaffold, notably present in the well-known monoamine oxidase (MAO) inhibitor tranylcypromine, has been extensively repurposed and optimized to generate potent and selective LSD1 inhibitors.[5][6] These inhibitors act by forming a covalent adduct with the FAD cofactor, leading to irreversible inactivation of the enzyme.[5] Structure-activity relationship (SAR) studies have revealed that modifications to the N-substituent of the cyclopropylamine are pivotal for enhancing potency and achieving selectivity over related MAOs.[7] The incorporation of heterocyclic structures, such as piperidine and pyrrolidine, has been a successful strategy in developing highly potent LSD1 inhibitors.[1][4] For instance, the replacement of a pyrrolidine group with a piperidine in one series of inhibitors led to a twofold increase in potency.[1] This provides a strong rationale for hypothesizing that the N-(Pyrrolidin-2-ylmethyl) substituent of the topic compound is a favorable feature for potent and selective LSD1 inhibition.

This guide will, therefore, focus on LSD1 as the primary therapeutic target of this compound, providing the necessary technical details for its investigation.

The Therapeutic Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

Enzymatic Function and Role in Gene Regulation

LSD1 is a critical epigenetic modulator. Its primary function is the demethylation of mono- and di-methylated H3K4 and H3K9. The consequence of this activity is context-dependent:

-

Demethylation of H3K4me1/2 is associated with transcriptional repression.

-

Demethylation of H3K9me1/2 is linked to transcriptional activation.

This dual functionality allows LSD1 to act as both a transcriptional co-repressor and co-activator, depending on the protein complex with which it associates.[3]

The LSD1 Signaling Pathway and its Role in Cancer

The pathological role of LSD1 in cancer is multifaceted, extending beyond its histone demethylase activity. LSD1 also targets a range of non-histone proteins, influencing critical cellular processes such as cell proliferation, epithelial-mesenchymal transition (EMT), and the maintenance of stemness.[2][3]

Key Non-Histone Substrates and Their Pathways:

-

p53: LSD1 can demethylate the tumor suppressor p53, leading to the inhibition of its transcriptional activity and pro-apoptotic functions.[8][9] This represents a direct mechanism by which LSD1 promotes cancer cell survival.

-

DNMT1 (DNA Methyltransferase 1): By demethylating and stabilizing DNMT1, LSD1 contributes to the maintenance of aberrant DNA methylation patterns in cancer cells.[9]

-

HIF-1α (Hypoxia-Inducible Factor 1-alpha): LSD1 stabilizes HIF-1α, a key regulator of the cellular response to hypoxia, thereby promoting angiogenesis and metabolic reprogramming in tumors.[8]

-

STAT3 (Signal Transducer and Activator of Transcription 3): Demethylation of STAT3 by LSD1 can modulate its activity, impacting pathways involved in cell growth and survival.[2]

-

E2F1: LSD1-mediated demethylation can stabilize the E2F1 transcription factor, which plays a crucial role in cell cycle progression.[2]

The diagram below illustrates the central role of LSD1 in oncogenic signaling pathways through its action on both histone and non-histone substrates.

Caption: LSD1's central role in cancer signaling pathways.

Experimental Validation of this compound as an LSD1 Inhibitor

To validate the hypothesis that this compound targets LSD1, a series of well-established biochemical and cellular assays should be performed.

Biochemical LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled)

This assay provides a quantitative measure of the compound's ability to inhibit the enzymatic activity of LSD1 in a controlled, in vitro setting.

Principle: The demethylation reaction catalyzed by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a suitable substrate (e.g., Amplex Red) to produce a highly fluorescent or chromogenic product (resorufin), which can be quantified.[10][11]

Step-by-Step Protocol: [11]

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES or sodium phosphate, pH 7.5.

-

Human recombinant LSD1 protein (e.g., from BPS Bioscience).

-

Di-methylated H3K4 peptide substrate (e.g., from Anaspec).

-

Test Compound: Prepare a stock solution of this compound in DMSO and perform serial dilutions.

-

Detection Reagents: Horseradish peroxidase, Amplex Red reagent.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed amount of LSD1 enzyme to the assay buffer.

-

Add serial dilutions of the test compound or DMSO (vehicle control) to the wells. A known LSD1 inhibitor like tranylcypromine should be used as a positive control.

-

Incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the demethylase reaction by adding the H3K4 peptide substrate.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and add the HRP and Amplex Red solution.

-

Incubate for a further 5-15 minutes at room temperature, protected from light.

-

Measure the fluorescence (excitation ~540 nm, emission ~590 nm) or absorbance using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

The following diagram outlines the workflow for the HRP-coupled LSD1 inhibition assay.

Caption: Workflow for the HRP-coupled LSD1 inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It measures the thermal stabilization of a target protein upon ligand binding.[12][13]

Principle: When a protein is heated, it denatures and aggregates. The binding of a ligand, such as an inhibitor, can increase the thermal stability of the protein, resulting in a higher aggregation temperature. This change can be detected by quantifying the amount of soluble protein remaining after a heat challenge.[13][14]

Step-by-Step Protocol: [13][15]

-

Cell Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line with high LSD1 expression) to a suitable density.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes or a PCR plate.

-

Heat the samples across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells using freeze-thaw cycles or a lysis buffer.

-

Separate the soluble protein fraction from the aggregated protein and cell debris by centrifugation.

-

-

Protein Quantification:

-

Quantify the amount of soluble LSD1 in the supernatant using a suitable method, such as:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-LSD1 antibody.

-

AlphaScreen/AlphaLISA: A high-throughput, bead-based immunoassay.[16]

-

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble LSD1 against the temperature for both treated and untreated samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Alternatively, perform an isothermal dose-response experiment at a fixed temperature to determine the concentration of the compound required for half-maximal stabilization.

-

The following diagram illustrates the CETSA workflow.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Cellular Assays for Downstream Effects

Confirmation of target engagement should be followed by cellular assays to assess the functional consequences of LSD1 inhibition.

-

Histone Methylation Analysis: Treat cancer cells with the compound and measure the levels of H3K4me2 and H3K9me2 using Western blotting or immunofluorescence to confirm an increase in these histone marks.

-

Cell Proliferation/Viability Assays: Evaluate the anti-proliferative effects of the compound on various cancer cell lines using assays such as MTT or CellTiter-Glo.

-

Gene Expression Analysis: Use qRT-PCR or RNA-seq to measure changes in the expression of known LSD1 target genes.

Comparative Analysis of Inhibitor Potency

The potency of this compound should be benchmarked against known cyclopropylamine-based LSD1 inhibitors.

| Compound Class | Example Inhibitor | LSD1 IC₅₀ (nM) | Reference |

| Tranylcypromine Derivative | 29b | 11 | [6] |

| Tranylcypromine Derivative | 26b | 17 | [6] |

| Styrenylcyclopropylamine | Compound 34 | < 4 | [5] |